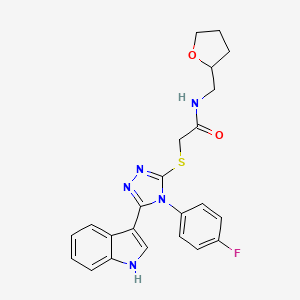

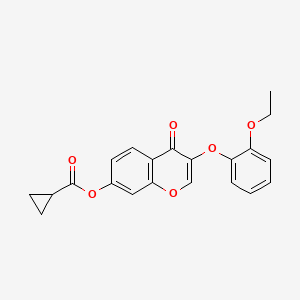

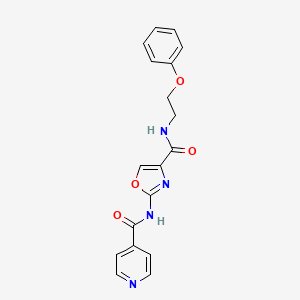

![molecular formula C13H8N2O4S2 B2847487 Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate CAS No. 325987-74-4](/img/structure/B2847487.png)

Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate” is a compound that belongs to the benzothiazole class . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, the reaction of mercapto benzothiazole with 4-[(4-methoxyphenyl)-methylidene-]-3-chloro-methyl-5(4 H)-isoxazolone, prepared from 90, in the presence of NaHCO3 in ethanol resulted in the synthesis of a new series of 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4 H)-one .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis and Building Blocks in Drug Discovery

Benzo[d]thiazole derivatives are synthesized as building blocks for drug discovery, demonstrating various bioactivities. An efficient synthesis pathway for hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been established, offering possibilities for exploring the chemical space around the molecule for potential drug targets (Durcik et al., 2020).

Organic Semiconductors

Benzo[d]thiadiazole, a closely related heterocycle, is used in organic semiconductors for applications in transistors, solar cells, photodetectors, and thermoelectrics. Its isomer and derivatives have shown to enable high-performance optoelectronic semiconductors, indicating the potential for benzo[d]thiazole derivatives in electronic applications (Chen et al., 2016).

Green Chemistry

The synthesis of benzothiazoles/benzothiazolines via a clean "on water" method represents a green synthetic protocol, highlighting the environmental benefits of novel synthetic approaches involving benzo[d]thiazole derivatives (Chakraborti et al., 2007).

Antibacterial Agents

Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide were synthesized and showed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research underscores the potential of benzo[d]thiazole derivatives as antibacterial agents (Palkar et al., 2017).

Polymer Solar Cells

The modification of benzo[d]thiazole units, such as incorporating alkylated dithienylbenzothiadiazole, in donor-acceptor polymers for bulk heterojunction solar cells has been investigated. This research highlights the importance of structural modifications in benzo[d]thiazole derivatives for improving the efficiency of polymer solar cells (Zhou et al., 2010).

Wirkmechanismus

Target of Action

Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, and antineoplastic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Zukünftige Richtungen

The future directions for research on “Benzo[d]thiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate” and similar compounds could include further exploration of their biological activities, optimization of their synthesis, and detailed investigation of their mechanisms of action. In addition, the development of new methods for the natural product inspired bioactive glycohybrids could be another interesting area of research .

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 5-nitrothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O4S2/c16-13(10-5-6-12(21-10)15(17)18)19-7-11-14-8-3-1-2-4-9(8)20-11/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLJROQOZWHMTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(S3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2847404.png)

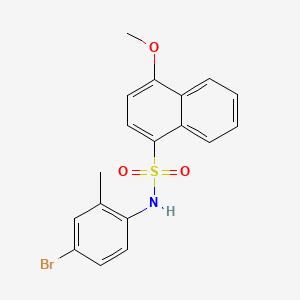

![1-(4-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2847407.png)

![1-[3-(2-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2847409.png)

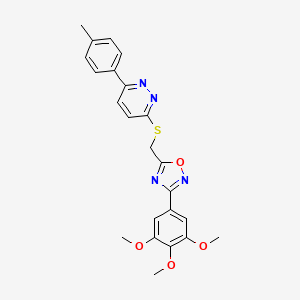

![Methyl 3-[({[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]thio}acetyl)amino]thiophene-2-carboxylate](/img/structure/B2847418.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-nitrophenyl)-2-oxoacetamide](/img/structure/B2847423.png)